molecular formula C16H10N2 B1580581 Dibenzo[f,h]quinoxaline CAS No. 217-68-5

Dibenzo[f,h]quinoxaline

Cat. No. B1580581
CAS RN: 217-68-5
M. Wt: 230.26 g/mol
InChI Key: KBBSSGXNXGXONI-UHFFFAOYSA-N
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Description

Dibenzo[f,h]quinoxaline is a molecular compound with the formula C16H10N2 . It is used in the preparation of near-infrared luminescent metal (Yb 3+, Nd 3+, Er 3+) azatriphenylene complexes .


Synthesis Analysis

The synthesis of Dibenzo[f,h]quinoxaline involves a site-selective synthesis of functionalized dibenzo [f,h]quinolines and their derivatives, which could be used as OLED materials . The key step is the double cross-coupling reaction between the 2-chloropyridinyl acids and the cyclic diaryliodonium salts .


Molecular Structure Analysis

The molecular structure of Dibenzo[f,h]quinoxaline is characterized by a benzene ring and a pyrazine ring . The molecular formula is C16H10N2, with an average mass of 230.264 Da and a monoisotopic mass of 230.084396 Da .


Physical And Chemical Properties Analysis

Dibenzo[f,h]quinoxaline has a density of 1.3±0.1 g/cm3, a boiling point of 454.4±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 76.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 178.2±3.0 cm3 .

Scientific Research Applications

Antimycobacterial Activity

Research has demonstrated the efficacy of dibenzo[f,h]quinoxaline derivatives in antimycobacterial activity. Specifically, novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through a SnCl2·2H2O catalyzed one-pot Povarov reaction, showed significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, several exhibited potent antitubercular properties, indicating the potential of dibenzo[f,h]quinoxaline derivatives as antitubercular agents (Kantevari et al., 2011).

Organic Electronics and Photophysical Properties

Dibenzo[f,h]quinoxaline derivatives have also been explored for their applications in organic electronics. A study on the synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines through intramolecular cyclization highlighted their potential as hole-transport materials in thin-film devices, including organic and perovskite solar cells. These compounds displayed photophysical properties suitable for use in electronic devices, with hole mobility orders indicating their efficiency (Kvashnin et al., 2020).

OLED Materials

Functionalized dibenzo[f,h]quinolines and their derivatives have been identified as promising materials for organic light-emitting diodes (OLEDs). A study focusing on the site-selective synthesis of these compounds underscored their utility as OLED materials, leveraging double cross-coupling reactions for their synthesis. This highlights the role of dibenzo[f,h]quinoxaline derivatives in advancing OLED technology (Yang et al., 2018).

Deep Blue Fluorescence Materials

The exploration of dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds for deep blue fluorescence in OLEDs demonstrates another facet of these compounds' utility. Novel molecular scaffolds designed and synthesized for this purpose showed highly efficient pure and deep blue emission, underscoring their potential in improving the performance and color purity of OLEDs (Wang et al., 2021).

Safety And Hazards

Dibenzo[f,h]quinoxaline should be handled with care to avoid contact with skin and eyes, ingestion, and inhalation . It should be stored in a well-ventilated place, kept away from heat, sparks, and flame .

Future Directions

Dibenzo[f,h]quinoxaline and its derivatives show promise in the field of organic light-emitting diodes (OLEDs) due to their highly efficient pure and deep blue emission . They could be used as hole-transport materials in thin-film devices, particularly organic and perovskite solar cells .

properties

IUPAC Name

phenanthro[9,10-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-15(13)17-9-10-18-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBSSGXNXGXONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC=CN=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176085
Record name Dibenzo(f,h)quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[f,h]quinoxaline

CAS RN

217-68-5
Record name Dibenzo(f,h)quinoxaline
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Record name Dibenzo[f,h]quinoxaline
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Record name Dibenzo(f,h)quinoxaline
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Record name Dibenzo(f,h)quinoxaline
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Record name DIBENZO(F,H)QUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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